2-Nitro-6-phenylnaphthalene
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Overview
Description
2-Nitro-6-phenylnaphthalene is an organic compound with the molecular formula C16H11NO2 It belongs to the class of nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-phenylnaphthalene typically involves nitration reactions. One common method is the nitration of 6-phenylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-phenylnaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity and orientation of incoming substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C), tin (Sn) with hydrochloric acid (HCl), and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Reduction: 2-Amino-6-phenylnaphthalene
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Oxidized derivatives of the naphthalene ring
Scientific Research Applications
2-Nitro-6-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-phenylnaphthalene and its derivatives often involves the interaction of the nitro group with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the derivative and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitronaphthalene
- 6-Nitro-2-phenylnaphthalene
- 2-Amino-6-phenylnaphthalene
Uniqueness
2-Nitro-6-phenylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to other nitroaromatic compounds, it offers distinct properties that make it valuable in targeted synthetic and research applications.
Biological Activity
2-Nitro-6-phenylnaphthalene is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Overview of this compound
This compound is a nitro-substituted derivative of phenylnaphthalene, which is notable for its potential as an anticancer and antimicrobial agent. The nitro group plays a crucial role in the compound's reactivity and biological interactions. The compound's derivatives have been studied extensively for their cytotoxic properties against various cancer cell lines and their ability to inhibit microbial growth.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
- Apoptosis Induction : Compounds related to this compound have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Studies indicate that derivatives can cause cell cycle arrest at specific phases (e.g., S phase) by altering the expression levels of cyclins and cyclin-dependent kinases (CDKs) .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the structure of this compound significantly affect its biological activity. Key findings include:
- Hydroxyl Substituents : The introduction of hydroxyl groups at specific positions on the naphthalene ring enhances cytotoxicity. For instance, compounds with hydroxyl groups at the C-6 and C-7 positions exhibit increased activity against breast cancer cell lines such as MCF-7 .
Compound | Position of Hydroxyl Group | IC50 (µM) against MCF-7 |
---|---|---|
PNAP-6h | C-6, C-7 | 4.8 |
PNAP-1 | None | Higher IC50 |
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
A study evaluated various derivatives of 2-nitrophenyl compounds for their cytotoxic effects on MCF-7 breast cancer cells. The most potent compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), demonstrated an IC50 value of 4.8 µM and induced significant morphological changes indicative of apoptosis . -
Antimicrobial Activity :
The antimicrobial properties of this compound derivatives were assessed against several bacterial strains. Notably, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 55 µM against Staphylococcus aureus, indicating potential use as antimicrobial agents .
Research Findings
Recent studies have highlighted the multifaceted biological activities associated with this compound:
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .
Properties
IUPAC Name |
2-nitro-6-phenylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOAQFXMTSWCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704766 |
Source
|
Record name | 2-Nitro-6-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103393-05-1 |
Source
|
Record name | 2-Nitro-6-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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